TACA
描述
反式-4-氨基巴豆酸,通常称为TACA,是一种化学化合物,其分子式为C4H7NO2。它是一种强效的γ-氨基丁酸 (GABA) 受体激动剂,特别是GABAA和GABAC受体。this compound还作为GABA摄取抑制剂和GABA转氨酶 (GABA-T) 的底物。由于其对神经元信号传导的影响和潜在的治疗应用,该化合物在神经药理学中引起了极大的兴趣。
科学研究应用
反式-4-氨基巴豆酸具有广泛的科学研究应用:
化学: TACA用作研究GABA受体相互作用并开发新的GABA能药物的模型化合物。
生物学: 它用于神经元信号传导和神经递质系统研究。
医学: this compound在治疗癫痫和焦虑等神经系统疾病方面具有潜在的治疗应用。
作用机制
反式-4-氨基巴豆酸通过与GABAA和GABAC受体结合发挥作用,这些受体是离子型受体,介导中枢神经系统中的抑制性神经传递。通过充当激动剂,TACA增强了GABA的抑制效应,导致神经元超极化和神经元兴奋性降低。 此外,this compound抑制GABA摄取并作为GABA转氨酶的底物,进一步调节GABA能信号传导 .
准备方法
合成路线和反应条件
反式-4-氨基巴豆酸的合成通常涉及在碱的存在下,使7-氨基头孢烷酸与20-巯基-4-甲基-5-羧甲基-1,3-噻唑反应。 然后将所得溶液加入少于一当量的酸中,以引发TACA从溶液中析出 .
工业生产方法
反式-4-氨基巴豆酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件(包括温度、pH和反应物的浓度)的精确控制,以确保最终产品的产率和纯度高。 通过仔细的沉淀和纯化步骤获得this compound的结晶形式 .
化学反应分析
反应类型
反式-4-氨基巴豆酸会经历各种化学反应,包括:
氧化: TACA可以被氧化以形成相应的氧代衍生物。
还原: 还原反应可以将this compound转化为其还原形式。
取代: this compound可以参与取代反应,其中氨基被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在取代反应中使用卤代烷烃和酰氯等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,this compound的氧化可以产生氧代衍生物,而还原可以产生胺衍生物。
相似化合物的比较
类似化合物
γ-氨基丁酸 (GABA): 中枢神经系统中主要的抑制性神经递质。
蝇蕈醇: 从毒蝇伞中提取的强效GABAA受体激动剂。
巴氯芬: GABAB受体激动剂,用作肌肉松弛剂和抗痉挛剂。
独特性
反式-4-氨基巴豆酸在作为GABA受体激动剂和GABA摄取抑制剂的双重作用方面是独一无二的。这种双重功能使它能够比其他类似化合物更全面地调节GABA能信号传导。 此外,它与GABAC受体的特异性相互作用使其与主要靶向GABAA或GABAB受体的其他GABA能化合物区分开来 .
生物活性
Tumor-associated carbohydrate antigens (TACAs) are glycan structures expressed aberrantly on the surface of tumor cells. They play significant roles in tumor biology and immunology, influencing immune responses and cancer progression. This article delves into the biological activity of TACAs, examining their mechanisms of action, interactions with immune cells, and potential therapeutic applications.
TACAs are involved in several biological processes, particularly in the context of cancer:
- Immune Evasion : TACAs can inhibit immune responses, allowing tumor cells to evade detection by the immune system. For instance, sialic acid-containing TACAs interact with immune receptors such as Siglecs, which are known to dampen T cell activation and promote tumor growth .
- Modulation of Immune Surveillance : TACAs serve as targets for immune surveillance mechanisms. They can activate natural killer (NK) cells and other components of the innate immune system, leading to the destruction of tumor cells .
- Regulation of Cell Adhesion : TACAs influence cell adhesion through interactions with integrins and focal adhesion kinase (FAK), which are critical for cancer cell invasion and metastasis .
Interaction with Immune Cells
TACAs interact with various immune cells, including:
- Natural Killer (NK) Cells : Some TACAs can enhance NK cell activity, promoting the lysis of tumor cells without prior sensitization. Conversely, certain TACAs may inhibit NK cell function, highlighting a dual role in immune modulation .
- T Cells : Although T cells are less directly involved in the initial response to TACAs compared to antibodies and NK cells, they can be activated through glycan recognition pathways. This activation is crucial for developing long-term adaptive immunity against tumors .
Therapeutic Implications
The targeting of TACAs presents a promising avenue for cancer immunotherapy:
- Monoclonal Antibodies : Antibodies against specific TACAs can enhance anti-tumor immunity by marking cancer cells for destruction or blocking inhibitory signals that tumors exploit to evade immune responses .
- Vaccination Strategies : Vaccines designed to elicit strong antibody responses against TACAs have shown potential in preclinical models. These strategies aim to enhance the recognition of tumor cells by the immune system without damaging normal tissues .
Case Study 1: Immunotherapy Targeting TACAs
A study investigated the efficacy of a vaccine targeting sialylated TACAs in mice. The results demonstrated that vaccination led to a significant reduction in tumor size and improved survival rates compared to control groups. Notably, there was an increase in NK cell activity post-vaccination, indicating an enhanced immune response against tumors expressing these antigens .
Case Study 2: Clinical Trials on TACA-Targeting Antibodies
Recent clinical trials have focused on monoclonal antibodies that target specific TACAs. One trial reported a marked increase in patient survival rates when treated with an anti-TACA antibody compared to standard therapies. The study highlighted that these antibodies not only targeted tumor cells but also modulated the tumor microenvironment to favor anti-tumor immunity .
Table 1: Summary of this compound Types and Their Biological Activities
This compound Type | Immune Interaction | Role in Cancer | Therapeutic Targeting |
---|---|---|---|
Sialylated Glycans | Inhibit T cell activation | Immune evasion | Monoclonal antibodies |
Lewis Antigens | Activate NK cells | Tumor recognition | Vaccination strategies |
Globo H | Target for antibody therapy | Tumor-specific antigen | Immunotherapy |
Table 2: Key Research Findings on this compound Activity
Study Reference | Findings | Implications |
---|---|---|
PMC4515579 | TACAs modulate NK cell activity | Potential for enhancing immunotherapy |
Alpha-gal Information | Vaccination enhances this compound responses without damage | Safe therapeutic strategies |
JITC BMJ | Monoclonal antibodies improve survival rates | Effective targeting in clinical settings |
属性
IUPAC Name |
(E)-4-aminobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKJUUQOYOHLTF-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045648 | |
Record name | (E)-4-amino-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25747-40-4, 38090-53-8 | |
Record name | 4-Aminocrotonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminocrotonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038090538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-4-amino-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINOCROTONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R6R1I2MP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。